molecular formula C24H18N4O2S B12135148 14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6'-10aH-benzo[e]2-pyr azolino[1,5-c]1,3-oxazine]-2-one

14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6'-10aH-benzo[e]2-pyr azolino[1,5-c]1,3-oxazine]-2-one

Cat. No.: B12135148
M. Wt: 426.5 g/mol
InChI Key: MKYKGTUYIKLERV-XKZIYDEJSA-N
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Description

14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two cyclic systems are connected through a single carbon atom. The presence of multiple heterocyclic rings, including thiazolidine, pyrazoline, and oxazine, makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-pyridylmethylene with thiazolidine derivatives, followed by cyclization with benzo[e]pyrazoline and oxazine intermediates. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings, using reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Scientific Research Applications

14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-one involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indeno[1,2-b]quinoxalines: Known for their biological activities and structural complexity.

    Thiazole Derivatives: Exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Pyrazoline Derivatives: Studied for their potential therapeutic effects and unique chemical properties.

Properties

Molecular Formula

C24H18N4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

(5'Z)-2-phenyl-5'-(pyridin-3-ylmethylidene)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-1,3-thiazolidine]-2'-one

InChI

InChI=1S/C24H18N4O2S/c29-23-26-24(22(31-23)13-16-7-6-12-25-15-16)28-20(18-10-4-5-11-21(18)30-24)14-19(27-28)17-8-2-1-3-9-17/h1-13,15,20H,14H2,(H,26,29)/b22-13-

InChI Key

MKYKGTUYIKLERV-XKZIYDEJSA-N

Isomeric SMILES

C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)/C(=C/C6=CN=CC=C6)/SC(=O)N4

Canonical SMILES

C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)C(=CC6=CN=CC=C6)SC(=O)N4

Origin of Product

United States

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